N,5-dimethyl-1,3,4-thiadiazol-2-amine

Fragment-Based Drug Discovery Antiviral Zika Virus

N,5-Dimethyl-1,3,4-thiadiazol-2-amine (C₄H₇N₃S, MW 129.18) is a small, fragment-sized heterocycle belonging to the 1,3,4-thiadiazole class. It features a methyl group at both the exocyclic N-2 amine and the C-5 ring positions.

Molecular Formula C4H7N3S
Molecular Weight 129.18
CAS No. 38917-35-0
Cat. No. B2727377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dimethyl-1,3,4-thiadiazol-2-amine
CAS38917-35-0
Molecular FormulaC4H7N3S
Molecular Weight129.18
Structural Identifiers
SMILESCC1=NN=C(S1)NC
InChIInChI=1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7)
InChIKeyVJRHHVGPZXCQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Dimethyl-1,3,4-thiadiazol-2-amine (CAS 38917-35-0): Fragment-Based Drug Discovery Building Block and Zika Protease Ligand


N,5-Dimethyl-1,3,4-thiadiazol-2-amine (C₄H₇N₃S, MW 129.18) is a small, fragment-sized heterocycle belonging to the 1,3,4-thiadiazole class. It features a methyl group at both the exocyclic N-2 amine and the C-5 ring positions. The compound was identified as a validated crystallographic fragment hit (EOS102592) against the NS2B-NS3 Zika virus protease, where it engages the S1 subpocket via π-π stacking with Tyr161 [1]. This X-ray-validated binding event provides a structurally characterized starting point for fragment elaboration, distinguishing it from the broader pool of untargeted thiadiazole analogs. The compound is available from commercial suppliers as a research-grade building block, typically at purities ≥95% [2].

Why Generic 1,3,4-Thiadiazole-2-amines Cannot Substitute for N,5-Dimethyl-1,3,4-thiadiazol-2-amine


The 1,3,4-thiadiazol-2-amine scaffold is pharmacologically promiscuous, with activity spanning antimicrobial, anticancer, and anti-inflammatory targets [1]. However, the precise N-methyl,5-methyl substitution pattern of this compound dictates its specific recognition by the Zika NS2B-NS3 protease S1 pocket, as evidenced by the electron density revealing a defined π-π stacking interaction with Tyr161 in the crystal structure (PDB 7IAV, resolution 1.53 Å) [2]. Unsubstituted or mono-methyl analogs (e.g., 2-amino-5-methyl-1,3,4-thiadiazole, CAS 108-33-8) lack the complementary N-methyl group, which alters hydrogen-bonding capacity (one H-bond donor vs. two) and molecular shape, likely abolishing this specific binding pose. Generic substitution would therefore forfeit the structurally validated starting point for fragment-based lead optimization and the established synthetic tractability for follow-up library enumeration.

Quantitative Differentiation Evidence for N,5-Dimethyl-1,3,4-thiadiazol-2-amine


Crystallographic Fragment Hit Validation Against Zika NS2B-NS3 Protease

In a 96-fragment crystallographic screening campaign against Zika NS2B-NS3 protease (hit rate 18%), N,5-dimethyl-1,3,4-thiadiazol-2-amine (fragment ID EOS102592) was identified as one of only 7 active-site hits selected for follow-up expansion from 18 total binders [1]. The fragment binds in the S1 subpocket, forming a π-π stacking interaction with Tyr161 at a resolution of 1.53 Å (PDB 7IAV) [2]. This contrasts with the majority of fragment hits that bound at crystal-contact interfaces and were deprioritized for further development, representing a qualitative selection gate based on binding-site relevance.

Fragment-Based Drug Discovery Antiviral Zika Virus NS2B-NS3 Protease X-ray Crystallography

Hydrogen-Bond Donor Count Differentiation from Unsubstituted Analogs

N,5-Dimethyl-1,3,4-thiadiazol-2-amine possesses exactly one hydrogen-bond donor (the N-H of the secondary amine), a feature that complies with the Astex Rule of Three for fragment selection [1]. The unsubstituted analog 2-amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) bears a primary amine (two H-bond donors), which increases polarity and may alter pharmacokinetic profile [2]. This difference in donor count (1 vs. 2) affects not only solubility and permeability but also the number of potential hydrogen-bonding interactions with a protein target.

Physicochemical Properties Fragment Library Design Ligand Efficiency Rule of Three

Methyl Substitution Pattern Enables Targeted Synthetic Elaboration

The N,5-dimethyl substitution pattern provides two distinct vectors for chemical elaboration: the N-methyl group can be deprotected or replaced with larger substituents, while the 5-methyl group serves as a metabolic blocking group or a site for further functionalization [1]. This contrasts with the simpler 2-amino-5-methyl-1,3,4-thiadiazole, where the primary amine requires protection/deprotection strategies and offers only one diversification point at the 2-position. The validated binding mode of EOS102592 in Zika protease further provides a structural template for rational vector selection, a feature absent for untargeted analogs [2].

Medicinal Chemistry Fragment Elaboration Structure-Activity Relationship Chemical Biology

Recommended Application Scenarios for N,5-Dimethyl-1,3,4-thiadiazol-2-amine in Research and Procurement


Fragment-Based Antiviral Drug Discovery Targeting Flavivirus NS2B-NS3 Proteases

With its validated crystallographic binding to Zika virus NS2B-NS3 protease (PDB 7IAV, 1.53 Å), N,5-dimethyl-1,3,4-thiadiazol-2-amine serves as a structurally characterized starting fragment for antiviral lead discovery [1]. Its S1 subpocket engagement via π-π stacking with Tyr161 provides a defined pharmacophore for fragment growing, merging, or linking strategies. The compound is immediately suitable for structure-based optimization campaigns targeting Zika, Dengue, and other flavivirus proteases sharing conserved S1 pocket architecture. Procurement for fragment library expansion or focused SAR sets is recommended for groups with access to X-ray crystallography or SPR-based binding assays [2].

Medicinal Chemistry Building Block for Thiadiazole-Focused Library Synthesis

The dual methylation pattern (N,5-dimethyl) enables rapid parallel library synthesis without the need for amine protection/deprotection sequences. The secondary amine at the 2-position allows direct N-alkylation or acylation, while the 5-methyl group provides a metabolically stable anchor or a site for late-stage C-H functionalization [1]. This makes the compound an efficient core scaffold for generating diverse thiadiazole-based screening libraries. Procurement in multi-gram quantities is recommended for medicinal chemistry groups pursuing fragment-to-lead optimization or diversity-oriented synthesis campaigns [2].

Structural Biology Probe for S1 Pocket Mapping in Serine Proteases

The small size (MW 129.18), single H-bond donor, and defined binding pose of N,5-dimethyl-1,3,4-thiadiazol-2-amine make it an ideal probe for crystallographic fragment screening against serine proteases beyond Zika virus. Its electron density is well-resolved at 1.53 Å resolution, enabling unambiguous binding-mode assignment [1]. Structural biology core facilities and academic screening platforms can employ this fragment as a control compound for validating soaking conditions, assessing ligand-bound conformational changes, or benchmarking PanDDA-based hit identification pipelines [2].

Physicochemical Reference Standard for Fragment Library Quality Control

As a compound that fully complies with the Astex Rule of Three (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), N,5-dimethyl-1,3,4-thiadiazol-2-amine can serve as a QC reference for fragment library purity assessment, solubility determination, and aggregation screening [1]. Its single H-bond donor and three H-bond acceptor profile provides a defined benchmark for calibrating computational models of ligand efficiency and physicochemical property prediction. Procurement for analytical chemistry and cheminformatics groups building fragment property databases is recommended [2].

Quote Request

Request a Quote for N,5-dimethyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.